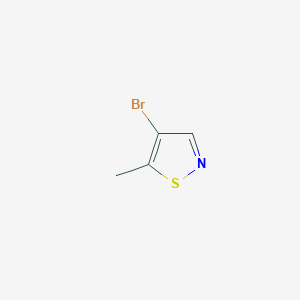![molecular formula C6H7N3O2 B6259183 2-[(PYRAZIN-2-YL)AMINO]ACETIC ACID CAS No. 27955-54-0](/img/no-structure.png)
2-[(PYRAZIN-2-YL)AMINO]ACETIC ACID
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-[(PYRAZIN-2-YL)AMINO]ACETIC ACID” is a chemical compound with the molecular formula C6H7N3O2 and a molecular weight of 153.14 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C6H7N3O2 . This indicates that the molecule is composed of 6 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms.Physical And Chemical Properties Analysis
“this compound” is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .作用机制
2-PAA has been shown to act on certain enzymes and receptors in the body. It has been shown to inhibit the enzyme inosine monophosphate dehydrogenase (IMPDH), which is involved in the biosynthesis of purine nucleotides. It has also been shown to bind to and activate the receptor for adenosine, which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects
2-PAA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, including Mycobacterium tuberculosis, and to reduce inflammation in certain conditions. It has also been shown to reduce the levels of certain cytokines, such as tumor necrosis factor-alpha, and to inhibit the growth of certain cancer cells.
实验室实验的优点和局限性
The advantages of using 2-PAA in laboratory experiments include its availability, low cost, and ease of synthesis. It is also relatively stable under most conditions and is not toxic to humans or animals. However, there are some limitations to using 2-PAA in laboratory experiments. For example, it is not very soluble in water and is not very soluble in organic solvents. Additionally, it is not very stable in the presence of acids or bases.
未来方向
The potential applications for 2-PAA are still being explored. Some potential future directions for research include further study of its potential as an anti-tubercular agent and its ability to inhibit the growth of certain bacteria. Additionally, further study of its potential as an anti-inflammatory agent and its ability to reduce inflammation in certain conditions is needed. Additionally, further study of its potential as an anti-cancer agent and its ability to inhibit the growth of certain cancer cells is needed. Finally, further study of its potential as a therapeutic agent for certain diseases is needed.
合成方法
2-PAA can be synthesized in a few different ways. One method involves the reaction of pyrazine-2-carboxylic acid with ammonia in the presence of a base such as sodium hydroxide. This reaction yields 2-PAA and water as by-products. Another method involves the reaction of pyrazine-2-carboxylic acid with an amine such as ethylamine in the presence of a base such as sodium hydroxide. This reaction yields 2-PAA, water, and an amine salt as by-products.
科学研究应用
2-PAA has been used in a variety of scientific research applications. It has been studied for its potential as an anti-tubercular agent and for its ability to inhibit the growth of certain bacteria. It has also been studied for its potential as an anti-cancer agent and for its ability to inhibit the growth of certain cancer cells. It has been studied for its potential as an anti-inflammatory agent and for its ability to reduce inflammation in certain conditions.
安全和危害
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(pyrazin-2-yl)amino]acetic acid involves the reaction of pyrazin-2-ylamine with chloroacetic acid in the presence of a base to form the desired product.", "Starting Materials": [ "Pyrazin-2-ylamine", "Chloroacetic acid", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add pyrazin-2-ylamine to a solution of chloroacetic acid in a suitable solvent (e.g. water, ethanol)", "Add a base (e.g. sodium hydroxide) to the reaction mixture to initiate the reaction", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and adjust the pH to acidic using hydrochloric acid", "Filter the resulting solid and wash with water", "Dry the product under vacuum to obtain 2-[(pyrazin-2-yl)amino]acetic acid" ] } | |
CAS 编号 |
27955-54-0 |
分子式 |
C6H7N3O2 |
分子量 |
153.14 g/mol |
IUPAC 名称 |
2-(pyrazin-2-ylamino)acetic acid |
InChI |
InChI=1S/C6H7N3O2/c10-6(11)4-9-5-3-7-1-2-8-5/h1-3H,4H2,(H,8,9)(H,10,11) |
InChI 键 |
BQKRYNNHWQSTJR-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C=N1)NCC(=O)O |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-chloro-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6259130.png)
